molecular formula C15H20O2 B3389454 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid CAS No. 926247-18-9

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B3389454
CAS No.: 926247-18-9
M. Wt: 232.32 g/mol
InChI Key: FNPWYYZPIAIQJD-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position of the cyclobutane ring and a 4-tert-butylphenyl substituent. The tert-butyl group on the phenyl ring introduces significant steric bulk and lipophilicity, which can enhance metabolic stability and influence intermolecular interactions in pharmaceutical or material science applications. Its structural rigidity and tailored substituents make it a candidate for drug discovery, particularly in designing conformationally constrained molecules or as a building block for advanced materials.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-14(2,3)11-5-7-12(8-6-11)15(13(16)17)9-4-10-15/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPWYYZPIAIQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Substitution Reaction: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable cyclobutane derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclobutane ring, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimized versions of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butylphenyl group can be further functionalized using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid has been studied for its potential pharmacological properties. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of cyclobutane carboxylic acids can exhibit anti-inflammatory effects. Studies have explored the modulation of inflammatory pathways, suggesting that this compound may influence cytokine production or inhibit specific enzymes involved in inflammation .

Material Science

The compound's structural stability and unique bonding characteristics make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

In polymer chemistry, this compound can serve as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resilience against thermal degradation .

Organic Synthesis

This compound is valuable in organic synthesis as an intermediate for creating more complex molecules. Its functional groups allow for various reactions, including esterification and amidation.

Case Study: Synthesis of Novel Compounds

Research has documented the use of this compound in synthesizing novel compounds with potential applications in agrochemicals and pharmaceuticals. The ability to modify the cyclobutane ring opens pathways for creating diverse chemical entities .

Environmental Chemistry

The environmental impact of chemical compounds is increasingly scrutinized, and this compound is no exception. Studies are being conducted to assess its biodegradability and potential effects on ecosystems.

Case Study: Biodegradation Studies

Research aimed at understanding the degradation pathways of this compound indicates that it may undergo microbial degradation under specific conditions, suggesting potential applications in bioremediation strategies .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Pharmaceutical ResearchPotential anti-inflammatory agentModulates inflammatory pathways
Material ScienceEnhances polymer propertiesImproves thermal stability
Organic SynthesisIntermediate for complex molecule creationEnables synthesis of diverse compounds
Environmental ChemistryAssessing biodegradabilityUndergoes microbial degradation

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural features and properties of 1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid with related cyclobutane-carboxylic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-tert-butylphenyl, -COOH C₁₅H₂₀O₂ 244.32 High lipophilicity; potential drug scaffold
3-(tert-Butoxy)cyclobutane-1-carboxylic acid 3-tert-butoxy, -COOH C₉H₁₅O₃ 183.21 Versatile in material science; high purity
1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid 4-chlorophenyl, -COOH C₁₁H₁₁ClO₂ 210.65 Increased polarity; mp 80–82°C
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid 4-bromo-3-methylphenyl, -COOH C₁₂H₁₃BrO₂ 269.13 Halogenated analog; used in cross-coupling
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Methoxycarbonyl, -COOH C₇H₁₀O₄ 158.15 Ester-functionalized; intermediate in synthesis
1-Benzylcyclobutane-1-carboxylic acid Benzyl, -COOH C₁₂H₁₄O₂ 190.24 Lower steric bulk; research applications
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 4-methoxyphenyl, 3-oxo, -COOH C₁₂H₁₂O₄ 220.22 Ketone moiety; analytical reference

Physicochemical and Functional Differences

  • Lipophilicity and Steric Effects : The tert-butylphenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to smaller substituents like chlorophenyl (logP ~2.8) or methoxyphenyl (logP ~1.9). This enhances membrane permeability in drug candidates but may reduce aqueous solubility .
  • Reactivity: Fluorinated derivatives (e.g., 3,3-difluorocyclobutane-1-carboxylic acid) exhibit increased electronegativity, altering acidity (pKa ~2.5 vs. ~3.0 for non-fluorinated analogs) and hydrogen-bonding capacity .
  • Thermal Stability : Compounds with tert-butyl or halogen substituents (e.g., bromophenyl) demonstrate higher thermal stability, as evidenced by melting points (e.g., 80–82°C for chlorophenyl vs. ~100°C estimated for tert-butylphenyl analogs) .

Key Research Findings

  • Conformational Restriction: Cyclobutane-based amino acids (e.g., (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid) demonstrate superior helix stabilization in peptides compared to larger cycloalkanes, highlighting the cyclobutane ring’s utility in bioconjugation .
  • Crystallography : SHELX software has been critical in resolving cyclobutane derivatives’ crystal structures, confirming substituent-induced ring strain and bond angle distortions .

Biological Activity

1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid (CAS No. 926247-18-9) is a chemical compound notable for its potential biological activities. This compound belongs to the class of cyclobutane carboxylic acids and has attracted attention due to its unique structural features, including a tert-butyl group that influences its lipophilicity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C15H20O2
  • Molecular Weight : 236.33 g/mol
  • Chemical Structure : The compound features a cyclobutane ring with a carboxylic acid functional group and a para-tert-butylphenyl substituent, which enhances its hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

Research Findings

Recent studies have explored the biological implications of similar compounds. For instance, the presence of a tert-butyl group has been linked to increased lipophilicity, which can enhance membrane permeability and bioavailability in pharmacological applications .

Case Studies

  • Antimicrobial Screening :
    • A study evaluated various analogs of cyclobutane carboxylic acids for their antimicrobial properties. Compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 2.0 µM to 21 µM against Mycobacterium tuberculosis, suggesting that modifications in the structure can significantly influence activity .
  • Cancer Cell Line Studies :
    • Research on related cyclobutane derivatives indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species generation . Although direct studies on this compound are sparse, these findings highlight the potential for similar activity.

Comparison with Related Compounds

Compound NameMIC (µM)Biological Activity
This compoundTBDAntimicrobial, Anticancer potential
4PP-2 (with similar tert-butyl substitution)2.0Antimicrobial against M. tuberculosis
Buclizine31Moderate effectiveness in cancer models

Q & A

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology : Chiral HPLC with amylose-based columns (Chiralpak IA/IB) or enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee). Circular Dichroism (CD) spectra validate configurations .

Data Contradictions and Resolutions

  • Purity vs. Yield Trade-offs : reports 99.78% purity via HPLC but lower yields (65–72%) in cycloaddition routes, whereas electro-induced methods () achieve higher yields (78–85%) but require rigorous pH control. Multi-variate optimization resolves this .
  • Steric Effects in Catalysis : The tert-butyl group hinders Pd-catalyzed cross-couplings in some studies but enhances selectivity in others. Steric maps (A-values) and Tolman cone angles guide catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
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1-(4-Tert-butylphenyl)cyclobutane-1-carboxylic acid

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